molecular formula C11H14BrN B568923 (1R,3S)-3-(4-Bromophenyl)cyclopentanamine CAS No. 1390706-66-7

(1R,3S)-3-(4-Bromophenyl)cyclopentanamine

Cat. No.: B568923
CAS No.: 1390706-66-7
M. Wt: 240.144
InChI Key: RZPPTYZARIWQCK-GXSJLCMTSA-N
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Description

Contextualization within Chiral Cyclopentanamine Chemistry

Chiral cyclopentanamine frameworks are recognized as privileged structures in medicinal chemistry. The cyclopentane (B165970) ring offers a desirable scaffold that is conformationally more constrained than an open chain but more flexible than a six-membered ring, allowing for precise spatial orientation of substituents. This characteristic is crucial for optimizing interactions with biological targets such as enzymes and receptors. rsc.org The presence of an amine group provides a key site for further functionalization, enabling the construction of amides, ureas, and other nitrogen-containing moieties commonly found in bioactive compounds.

The incorporation of a 4-bromophenyl group further enhances the synthetic utility of the molecule. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, or alkyne groups. This versatility enables the creation of extensive libraries of compounds for drug discovery programs. The specific (1R,3S) stereochemistry is crucial, as biological systems often exhibit high stereoselectivity, meaning that only one enantiomer of a chiral drug will elicit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. rsc.orgnih.gov

Significance as a Chiral Building Block in Advanced Organic Synthesis

The primary significance of (1R,3S)-3-(4-Bromophenyl)cyclopentanamine lies in its role as a chiral building block. A chiral building block is a pre-synthesized, enantiomerically pure molecule that is incorporated into a larger, more complex structure, thereby transferring its stereochemical information to the final product. This strategy, often referred to as a "chiral pool" approach, is a powerful and efficient method for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

A notable example of the application of this compound is in the synthesis of mavoglurant (AFQ056), an antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). patsnap.comwikipedia.orgnih.gov Mavoglurant has been investigated for the treatment of various neurological and psychiatric disorders, including Fragile X syndrome and L-DOPA-induced dyskinesia in Parkinson's disease. wikipedia.orgnih.gov

In the synthesis of mavoglurant, this compound serves as a key intermediate. While detailed, peer-reviewed synthetic procedures are often proprietary, patent literature outlines the general synthetic route. The synthesis typically involves the coupling of the chiral amine with another molecular fragment to construct the core structure of the drug. The pre-defined stereochemistry of the cyclopentanamine derivative ensures that the final drug molecule is obtained with the correct spatial arrangement of atoms necessary for its biological activity.

The following is a generalized representation of its role in the synthesis of mavoglurant, based on information from patent literature:

Step 1: Synthesis of the Chiral Intermediate The synthesis of this compound itself is a critical multi-step process that establishes the two chiral centers on the cyclopentane ring.

Step 2: Coupling Reaction The chiral amine is then reacted with a suitable electrophile to form a key amide or a related linkage, incorporating the cyclopentanamine scaffold into the growing structure of the final drug candidate.

Step 3: Further Functionalization and Final Assembly Subsequent steps may involve modification of the bromophenyl group via cross-coupling reactions and the addition of other necessary functional groups to complete the synthesis of mavoglurant.

This application highlights the strategic importance of this compound. By using this pre-formed chiral building block, chemists can avoid the often challenging and costly steps of chiral resolution or asymmetric synthesis at later stages of a complex synthesis.

Chemical and Physical Properties

Below is a table summarizing some of the known chemical and physical properties of this compound. It is important to note that some of these values are predicted and may differ from experimentally determined values.

PropertyValue
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol
Appearance Not specified in available literature
Boiling Point (Predicted) 306.9 ± 42.0 °C
Density (Predicted) 1.359 ± 0.06 g/cm³
pKa (Predicted) 10.57 ± 0.40
InChI Key RZPPTYZARIWQCK-GXSJLCMTSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-3-(4-bromophenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPPTYZARIWQCK-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1r,3s 3 4 Bromophenyl Cyclopentanamine and Its Stereoisomers

Strategies for Asymmetric Synthesis of the Cyclopentanamine Core

The cornerstone of synthesizing (1R,3S)-3-(4-Bromophenyl)cyclopentanamine lies in the stereocontrolled formation of the substituted cyclopentane (B165970) ring. Both enantioselective and diastereoselective approaches are employed to establish the desired absolute and relative stereochemistry.

Enantioselective Approaches

Enantioselective synthesis aims to directly produce the desired enantiomer without the need for resolving a racemic mixture. Catalytic asymmetric reactions are at the forefront of these strategies. One powerful method involves the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated carbonyl compound. organic-chemistry.orgnih.gov For instance, the addition of 4-bromophenylboronic acid to cyclopent-2-en-1-one in the presence of a chiral rhodium catalyst can generate a 3-(4-bromophenyl)cyclopentanone (B3166215) with high enantiomeric excess (ee). The choice of the chiral ligand is critical for achieving high stereoselectivity.

Another significant enantioselective method is the palladium-catalyzed asymmetric allylic alkylation. This approach can be utilized to create a chiral tertiary alcohol, which can then be further transformed into the desired cyclopentanamine. worktribe.com The use of specific chiral ligands in conjunction with a palladium catalyst allows for the enantioselective formation of the key C-C bond, setting the stereocenter that will ultimately become the amine-bearing carbon.

Kinetic resolution, while not a purely enantioselective synthesis, is a practical approach for obtaining enantiomerically enriched compounds. In the context of related bicyclic systems, rhodium-catalyzed Suzuki-Miyaura cross-coupling reactions have been shown to proceed via kinetic resolution, affording products with high enantioselectivity. nih.govresearchgate.net This principle can be applied to the synthesis of chiral cyclopentanamines, where one enantiomer of a racemic starting material reacts preferentially, leaving the other enantiomer unreacted and thus resolved.

Diastereoselective Control in Cyclopentane Annulation

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters. Cycloaddition reactions, particularly [3+2] annulations, are powerful tools for constructing five-membered rings with defined stereochemistry. Phosphine-catalyzed [3+2] cycloaddition reactions between an allenoate and an electron-deficient alkene can produce highly functionalized cyclopentenes with excellent diastereoselectivity. rsc.org These cyclopentene (B43876) products can then be further elaborated to the target cyclopentanamine.

Palladium-catalyzed formal [3+2] cycloadditions of vinyl cyclopropanes with prochiral Michael acceptors also provide a route to densely substituted cyclopentanes. nih.gov This method can simultaneously establish up to three contiguous stereocenters with high enantio- and diastereoselectivity. The choice of ligand and reaction conditions plays a pivotal role in directing the stereochemical outcome.

Furthermore, multicatalytic cascade reactions offer an efficient one-pot approach to functionalized cyclopentanones with high diastereoselectivity. nih.govresearchgate.net These reactions can involve a sequence of transformations, such as a Michael addition followed by an intramolecular aldol (B89426) or benzoin (B196080) reaction, to construct the cyclopentane ring with controlled stereochemistry.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the strategic preparation and conversion of key precursors and intermediates.

Derivation from Substituted Cyclopentanones

A common and effective strategy commences with the synthesis of a chiral 3-(4-bromophenyl)cyclopentanone. As mentioned earlier, rhodium-catalyzed asymmetric 1,4-addition is a primary method for accessing this key intermediate. organic-chemistry.org Once the chiral ketone is obtained, it can be converted to the desired amine through several methods.

One approach is reductive amination. The ketone can be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent to form the cyclopentanamine. The stereochemical outcome of the reduction is critical and can often be influenced by the choice of reducing agent and reaction conditions to favor the desired (1R,3S) isomer.

Alternatively, the ketone can be converted to an oxime, which is then reduced to the amine. The stereoselectivity of the oxime reduction can be controlled to yield the desired diastereomer.

The following table summarizes representative yields and enantioselectivities for the synthesis of chiral 3-aryl cyclopentanones, which are key precursors.

Table 1: Asymmetric Synthesis of Chiral 3-Aryl Cyclopentanones via Rh-catalyzed 1,4-Addition

Arylboronic Acid Chiral Ligand Yield (%) ee (%) Reference
Phenylboronic acid (S,S)-Bn-bod* 98 99 organic-chemistry.org
4-Methoxyphenylboronic acid (S,S)-Bn-bod* 97 99 organic-chemistry.org
4-Chlorophenylboronic acid (S,S)-Bn-bod* 95 99 organic-chemistry.org

Bn-bod = (S,S)-2,5-dibenzylbicyclo[2.2.2]octa-2,5-diene

Conversion of Related Cyclopentane Derivatives

Other cyclopentane derivatives can also serve as precursors. For instance, a cyclopentene with the correct substitution pattern can be subjected to stereoselective hydroboration-oxidation to introduce a hydroxyl group, which can then be converted to the amine.

The use of chiral auxiliaries is another powerful strategy. wikipedia.orgsigmaaldrich.comscielo.org.mxresearchgate.net A chiral auxiliary can be temporarily attached to a cyclopentane precursor to direct the stereoselective introduction of the amine group or its precursor. After the desired stereochemistry is established, the auxiliary is cleaved to yield the target compound. For example, a chiral sulfinamide can be condensed with a ketone to form a sulfinylimine, which can then undergo a stereoselective reduction or addition reaction, followed by removal of the auxiliary.

Optimization of Reaction Conditions for Stereochemical Purity and Yield

In catalytic asymmetric reactions, the choice of catalyst, ligand, solvent, temperature, and additives can have a profound impact on both enantioselectivity and diastereoselectivity. For instance, in rhodium-catalyzed 1,4-additions, screening different chiral diene ligands is often necessary to find the optimal one for a specific substrate. nih.gov

In diastereoselective reactions, the steric and electronic properties of the substrates and reagents play a crucial role. For example, in [3+2] cycloadditions, the substituents on both the three-carbon and two-carbon components can influence the facial selectivity of the reaction.

The separation of stereoisomers, often by crystallization with a chiral resolving agent, is a common method to enhance the stereochemical purity of the final product. The choice of resolving agent and crystallization solvent must be carefully optimized to achieve efficient separation.

The following table illustrates the impact of reaction conditions on the diastereoselectivity of a [3+2] cycloaddition reaction, a key method for forming the cyclopentane ring.

Table 2: Optimization of a [3+2] Cycloaddition for Diastereoselectivity

Catalyst Solvent Temperature (°C) Diastereomeric Ratio (dr) Yield (%) Reference
PBu3 Toluene 80 10:1 85 rsc.org
PPh3 THF 60 5:1 70 rsc.org
P(o-tolyl)3 Dioxane 100 15:1 90 rsc.org

Catalytic Systems in this compound Synthesis

The asymmetric synthesis of this compound from its corresponding prochiral ketone, 3-(4-bromophenyl)cyclopentanone, can be achieved through several cutting-edge catalytic systems. These include biocatalytic approaches utilizing enzymes like transaminases and imine reductases, as well as chemocatalytic methods employing transition metal complexes of rhodium and ruthenium. Each system offers distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions.

Biocatalytic Approaches: Transaminases and Imine Reductases

Enzymes have emerged as powerful catalysts for the synthesis of chiral amines due to their high stereoselectivity and operation under mild, environmentally benign conditions. mbl.or.kr

Transaminases (TAs) : These pyridoxal-5-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov For the synthesis of this compound, an (R)-selective transaminase could be employed to directly aminate 3-(4-bromophenyl)cyclopentanone. The stereochemical outcome is controlled by the enzyme's active site. The use of whole-cell biocatalysts can be particularly advantageous, offering a cost-effective and robust system. nih.gov Kinetic resolution of the racemic amine is another viable strategy using transaminases, where one enantiomer is selectively consumed, leaving the other in high enantiomeric excess. mbl.or.kr

Imine Reductases (IREDs) : IREDs, also known as reductive aminases (RedAms), catalyze the asymmetric reduction of an imine formed in situ from a ketone and an amine source. researchgate.netnih.govnih.gov This one-pot reductive amination is a highly efficient method for producing chiral amines. An engineered IRED with appropriate stereoselectivity could be used to convert 3-(4-bromophenyl)cyclopentanone and an amine donor (like ammonia or an alkylamine) directly into the desired this compound. The continuous development and engineering of IREDs have significantly expanded their substrate scope and applicability in industrial synthesis. rsc.org

Transition Metal Catalysis: Rhodium and Ruthenium Complexes

Homogeneous catalysis using chiral transition metal complexes, particularly those of rhodium and ruthenium, is a well-established and versatile tool for asymmetric hydrogenation.

Rhodium (Rh) Catalysis : Chiral rhodium complexes, often featuring bisphosphine ligands, are highly effective for the asymmetric hydrogenation of various prochiral substrates, including enamines and imines. nih.gov A potential route to this compound could involve the asymmetric hydrogenation of an enamine derived from 3-(4-bromophenyl)cyclopentanone or the direct asymmetric reductive amination of the ketone. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Ruthenium (Ru) Catalysis : Ruthenium-based catalysts are also prominent in asymmetric hydrogenation. They have been successfully applied to the reduction of a wide array of functional groups. For the synthesis of the target molecule, a chiral ruthenium catalyst could be employed for the asymmetric hydrogenation of the corresponding enamine or for the direct asymmetric reductive amination of 3-(4-bromophenyl)cyclopentanone.

Interactive Data Tables of Catalytic Systems

The following tables summarize representative data for the types of catalytic systems discussed, based on their application to analogous substrates.

Table 1: Biocatalytic Synthesis of Chiral Amines This table presents typical results for transaminase and imine reductase-catalyzed synthesis of chiral amines from prochiral ketones, demonstrating the potential for the synthesis of this compound.

Catalyst SystemSubstrateProductAmine DonorYield (%)ee (%)de (%)Reference
(R)-TransaminaseProchiral Ketone(R)-AmineIsopropylamine88-89>99N/A nih.gov
Imine ReductaseProchiral KetoneChiral AmineAmmoniaHighHighN/A nih.govnih.gov
(S)-TransaminaseProchiral Ketone(S)-AmineL-Alanine>95>99N/A mdpi.com

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation This table showcases representative results for Rhodium and Ruthenium-catalyzed asymmetric hydrogenation for the synthesis of chiral amines, indicating possible outcomes for the synthesis of this compound.

Catalyst SystemSubstrate TypeProductH₂ Pressure (atm)Yield (%)ee (%)Reference
Rh/Bisphosphine-ThioureaUnprotected N-H ImineChiral Amine10up to 97up to 95 nih.gov
Ru-ComplexEnamineChiral AmineN/AHighHighN/A

Stereochemical Resolution and Enantiomeric Enrichment of 1r,3s 3 4 Bromophenyl Cyclopentanamine

Chiral Resolution Techniques for Amino-Cyclopentane Scaffolds

Chiral resolution refers to the separation of a racemic mixture into its individual enantiomers. For amino-cyclopentane derivatives, several well-established techniques are employed.

Chromatographic Enantioseparation Methodologies (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic techniques, particularly Chiral High-Performance Liquid Chromatography (HPLC), are powerful tools for both the analytical determination and preparative separation of enantiomers. jsmcentral.org This method relies on a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. nih.gov

When a racemic mixture of a compound like 3-(4-bromophenyl)cyclopentanamine is passed through the HPLC column, the two enantiomers interact differently with the chiral selector of the CSP. These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, or inclusion phenomena, result in the transient formation of diastereomeric complexes. nih.gov One enantiomer typically forms a more stable complex with the CSP and is therefore retained longer on the column, while the other enantiomer elutes more quickly. This difference in retention time allows for their separation and quantification. jsmcentral.org

Common CSPs effective for separating chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins. jsmcentral.orgnih.gov Method development involves screening various columns and optimizing the mobile phase composition—the solvent mixture that carries the sample through the column—to achieve the best possible resolution between the enantiomeric peaks. nih.gov

Table 2: Common Chiral Stationary Phases for Amine Enantioseparation

CSP TypeChiral Selector ExampleTypical Mobile PhaseSeparation Principle
PolysaccharideCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/DiethylamineSteric fit, H-bonding, π-π interactions
PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate)Acetonitrile/Methanol + additivesSteric fit, H-bonding, π-π interactions
CyclodextrinHydroxypropyl-β-cyclodextrinAqueous buffers with organic modifierHost-guest inclusion complexation
Ligand ExchangeL-proline and copper(II) ionsAqueous buffer with copper saltDiastereomeric metal complex formation

Asymmetric Induction in Stereoselective Preparations

Asymmetric induction, or stereoselective synthesis, is a proactive approach that aims to create a specific stereoisomer directly, rather than separating a mixture after the fact. This strategy avoids the loss of 50% of the material inherent in classical resolution. For the synthesis of chiral amines like (1R,3S)-3-(4-Bromophenyl)cyclopentanamine, several powerful methods have been developed.

A prominent strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide (Ellman's auxiliary). yale.edu This method typically proceeds by the condensation of the chiral sulfinamide with a ketone precursor, such as 3-(4-bromophenyl)cyclopentanone (B3166215), to form a chiral N-sulfinylimine. The chiral auxiliary then directs the stereoselective addition of a hydride reagent across the carbon-nitrogen double bond. The steric bulk and electronic nature of the sulfinyl group guide the nucleophile to attack from a specific face, leading to the formation of one diastereomer in high excess. The final step involves the simple acidic hydrolysis of the sulfinamide group to release the desired chiral primary amine. yale.edu

Other approaches include organocatalytic methods, such as the asymmetric conjugate addition of reactants to cyclic enones or nitroalkenes, which can establish the required stereocenters early in the synthetic route. nih.gov These catalytic processes can generate key chiral intermediates that are then converted to the final amine product. researchgate.net

Methodologies for Evaluating Enantiomeric and Diastereomeric Excess

Determining the stereochemical purity of a sample is crucial to validate the success of a resolution or an asymmetric synthesis. Enantiomeric excess (ee) and diastereomeric excess (de) are quantified using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography being the most common. rsc.orgrsc.org

NMR-based methods often involve converting the enantiomers into diastereomers in situ by reacting them with a chiral derivatizing agent (CDA). rsc.org The resulting diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum (e.g., different chemical shifts). nih.govresearchgate.net The ratio of the integration of these distinct signals directly corresponds to the enantiomeric ratio of the original amine. acs.org

A variety of CDAs are available:

For ¹H NMR: A common protocol involves the three-component reaction of a primary amine with 2-formylphenylboronic acid and an enantiopure BINOL derivative. This rapidly forms diastereomeric iminoboronate esters with well-resolved proton signals. nih.govacs.org

For ³¹P NMR: Phosphorus-containing CDAs can be used, offering the advantage of a wider chemical shift range and typically less complex spectra. rsc.orgrsc.org

For ¹⁹F NMR: Fluorinated CDAs provide high sensitivity and a large chemical shift dispersion with minimal background interference. rsc.org

Alternatively, chiral solvating agents (CSAs) can be used. These agents form weak, transient diastereomeric complexes with the enantiomers, which is often sufficient to induce a chemical shift difference in the NMR spectrum without the need for covalent bond formation. rsc.org Beyond NMR, chiral HPLC, as described previously, is a primary method for determining enantiomeric excess by separating and quantifying the individual enantiomers. rsc.org

Table 3: Comparison of Methods for Determining Enantiomeric Excess (ee)

MethodPrincipleAdvantagesConsiderations
Chiral HPLCPhysical separation of enantiomers on a chiral stationary phase.Direct quantification, high accuracy, applicable to preparative scale.Requires method development, may be time-consuming.
NMR with Chiral Derivatizing Agents (CDAs)Covalent reaction to form diastereomers with distinct NMR signals.Rapid analysis, uses standard NMR equipment, various nuclei (¹H, ¹⁹F, ³¹P) can be used. rsc.orgnih.govDerivatization reaction must go to completion without kinetic resolution.
NMR with Chiral Solvating Agents (CSAs)Non-covalent interaction to form transient diastereomeric complexes. rsc.orgSimple sample preparation (just mixing), no chemical reaction needed.Induced spectral differences may be small, requires careful integration.
Circular Dichroism (CD) SpectroscopyMeasures the differential absorption of left and right circularly polarized light. rsc.orgCan be very fast, non-destructive.Requires the molecule to be chromophoric near a stereocenter; calibration needed.

Chemical Transformations and Derivatization Reactions of 1r,3s 3 4 Bromophenyl Cyclopentanamine

Functionalization of the Amine Moiety

The primary amine group in (1R,3S)-3-(4-Bromophenyl)cyclopentanamine is a key site for derivatization, readily undergoing standard transformations to introduce diverse functionalities. These reactions are fundamental for modifying the compound's physicochemical properties and for constructing more complex molecular architectures.

Common derivatization reactions of the amine group include acylation, sulfonylation, and alkylation. Acylation with various acyl chlorides or carboxylic anhydrides under basic conditions yields the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base provides sulfonamides. These transformations are often high-yielding and proceed under mild conditions.

Table 1: Representative Amine Functionalization Reactions

ReagentReaction TypeProduct Type
Acetyl chlorideAcylationAmide
Benzoyl chlorideAcylationAmide
Methanesulfonyl chlorideSulfonylationSulfonamide
p-Toluenesulfonyl chlorideSulfonylationSulfonamide
Alkyl halideAlkylationSecondary/Tertiary Amine

Transformations of the Cyclopentane (B165970) Ring System

Modifications of the cyclopentane ring of this compound are less commonly reported compared to the derivatization of the amine and bromophenyl groups. However, the saturated carbocyclic framework presents opportunities for stereoselective functionalization, ring expansion, or ring contraction reactions.

While specific examples for this exact molecule are not extensively documented in publicly available literature, general methodologies for cyclopentane functionalization can be considered. These include C-H activation strategies to introduce new substituents, or oxidative cleavage to generate acyclic derivatives. Ring-expansion reactions, such as the Tiffeneau-Demjanov rearrangement, could potentially transform the cyclopentyl core into a cyclohexyl system, while ring-contraction methods could lead to cyclobutyl derivatives. The feasibility and stereochemical outcome of such transformations would be highly dependent on the specific reaction conditions and the directing influence of the existing substituents.

Reactivity and Cross-Coupling Potential of the 4-Bromophenyl Group

The 4-bromophenyl moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org These reactions are pivotal for elaborating the molecular structure, enabling the introduction of a wide range of substituents at the para-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgmdpi.comtcichemicals.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: The bromophenyl group can be converted to an amino group or a substituted amine through palladium-catalyzed coupling with ammonia (B1221849), amines, or amides. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction significantly expands the possibilities for introducing nitrogen-containing functionalities.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govmdpi.com The resulting alkynyl derivatives are valuable intermediates for further transformations.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govlibretexts.org This provides a route to stilbene-like structures and other vinylated derivatives.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent, offering another effective method for creating carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Table 2: Common Cross-Coupling Reactions of the 4-Bromophenyl Group

Reaction NameCoupling PartnerBond FormedCatalyst System
Suzuki-MiyauraBoronic acid/esterC-CPd catalyst, Base
Buchwald-HartwigAmine/AmideC-NPd catalyst, Base
SonogashiraTerminal alkyneC-C (alkyne)Pd catalyst, Cu(I) cocatalyst, Base
HeckAlkeneC-C (alkene)Pd catalyst, Base
StilleOrganostannaneC-CPd catalyst

Exploration of Reaction Mechanisms in Derivatization

The mechanisms of the derivatization reactions of this compound are generally well-understood and follow established principles in organic chemistry.

The functionalization of the amine moiety proceeds through standard nucleophilic acyl substitution for acylation and sulfonylation, and nucleophilic substitution for alkylation.

The cross-coupling reactions of the 4-bromophenyl group operate via catalytic cycles involving a palladium catalyst. The general mechanism for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a palladium(II) intermediate.

Transmetalation (for Suzuki, Stille, and Sonogashira) or Coordination/Insertion (for Heck and Buchwald-Hartwig): The coupling partner (e.g., organoboron, organotin, alkyne, or amine) reacts with the palladium(II) intermediate.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov

The specific ligands on the palladium catalyst play a crucial role in influencing the efficiency, selectivity, and substrate scope of these cross-coupling reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1r,3s 3 4 Bromophenyl Cyclopentanamine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial relationships of atoms can be determined.

While specific NMR data for (1R,3S)-3-(4-Bromophenyl)cyclopentanamine is not extensively detailed in publicly available literature, data for closely related precursors and derivatives provide significant insight. For instance, the characterization of compounds like 3-(4-bromophenyl)cyclopent-2-en-1-one, a precursor, shows characteristic signals for the 4-bromophenyl group and the cyclopentane (B165970) ring system. google.com A publication on the scalable synthesis of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a closely related derivative, underscores the power of NMR in distinguishing between stereoisomers. nih.gov

In the ¹H NMR spectrum of this compound, one would anticipate distinct signals corresponding to the aromatic protons on the bromophenyl ring, typically appearing as two doublets in the downfield region (around 7.0-7.5 ppm) due to the para-substitution pattern. The protons on the cyclopentane ring would present as a series of multiplets in the upfield region. The protons attached to the carbons bearing the amine and the bromophenyl group (C1 and C3) would be of particular diagnostic importance, with their chemical shifts and coupling constants providing crucial information about the cis or trans relationship between these substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH (ortho to Br) ~7.4 Doublet
Aromatic CH (meta to Br) ~7.1 Doublet
CH-NH₂ ~3.5-4.0 Multiplet
CH-Ar ~3.0-3.5 Multiplet
Cyclopentane CH₂ ~1.5-2.5 Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-Br ~120
Aromatic CH ~128-132
Aromatic C (quaternary) ~140-145
C-NH₂ ~50-60
C-Ar ~40-50

Mass Spectrometry Techniques (LCMS, HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LCMS), it allows for the analysis of individual components within a mixture.

For this compound (C₁₁H₁₄BrN), the molecular weight is approximately 240.14 g/mol . chemscene.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted HRMS Data and Major Fragments for this compound

Ion Predicted m/z Description
[M]⁺ (⁷⁹Br) ~239.03 Molecular Ion
[M+2]⁺ (⁸¹Br) ~241.03 Molecular Ion (Isotope)
[M-NH₂]⁺ ~222.03 Loss of amine group
[C₆H₄Br]⁺ ~154.95 Bromophenyl cation

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The FT-IR spectrum of this compound would exhibit several key absorption bands that confirm the presence of its constituent functional groups. The amine group (N-H) would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the bromophenyl ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the cyclopentane ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. While a specific spectrum for the target compound is not available, these predictions are based on well-established correlation tables and data from similar molecules. rasayanjournal.co.inresearchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3300-3500 (medium, broad)
Aromatic C-H Stretch 3000-3100 (weak to medium)
Aliphatic C-H Stretch 2850-2960 (medium to strong)
Aromatic C=C Stretch 1450-1600 (medium)
C-N Stretch 1020-1250 (weak to medium)

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, X-ray crystallography is the only method that can provide an unambiguous determination of the (1R,3S) absolute stereochemistry. This technique would reveal the exact bond lengths, bond angles, and torsional angles of the molecule in its solid-state conformation. It would also provide information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group.

While a crystal structure for this compound itself is not reported in the searched literature, the synthesis of related complex molecules often relies on X-ray crystallography for the definitive structural proof of key intermediates. researchgate.netmdpi.com For instance, the development of synthetic routes to the individual isomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate would have likely employed this technique to confirm the stereochemical outcome of the synthesis. nih.gov The presence of the heavy bromine atom in the structure is advantageous for X-ray crystallographic analysis, as it scatters X-rays strongly, aiding in the solution of the phase problem and the determination of the absolute configuration.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
3-(4-Bromophenyl)cyclopent-2-en-1-one
methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate

Computational Chemistry and Theoretical Investigations of 1r,3s 3 4 Bromophenyl Cyclopentanamine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of (1R,3S)-3-(4-Bromophenyl)cyclopentanamine would theoretically yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's three-dimensional shape. Furthermore, DFT calculations can elucidate electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. This would reveal the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions and potential reactivity. However, no specific studies containing tables of optimized geometrical parameters or MEP maps for this compound have been found.

Conformational Analysis and Energy Landscapes

The cyclopentane (B165970) ring in this compound is not planar and can adopt several conformations, such as the envelope and twist forms. A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at equilibrium. Such a study would typically generate a potential energy landscape, but no such landscape has been published for this specific molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, an FMO analysis would predict the most likely sites for nucleophilic or electrophilic attack. For instance, the lone pair on the nitrogen atom would be expected to contribute significantly to the HOMO, while the bromophenyl group might influence the LUMO. Despite the utility of this theory, no specific calculations detailing the HOMO-LUMO energies or their spatial distributions for this compound are available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, often integrated with DFT, can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. By calculating the theoretical ¹H and ¹³C NMR spectra, researchers can aid in the structural elucidation and confirmation of synthesized compounds. Such a study for this compound would require generating the computed chemical shifts and comparing them against experimental data. This would be particularly useful for assigning the signals of the stereochemically distinct protons and carbons in the cyclopentane ring. At present, no published computational NMR data for this molecule exists.

Theoretical Aspects of Stereoselectivity and Reaction Pathways

The stereochemistry of this compound, with its two chiral centers, makes it an interesting subject for theoretical studies on stereoselectivity. Computational modeling can be used to investigate the transition states of reactions involving this amine. By calculating the activation energies for pathways leading to different stereoisomers, one can predict or rationalize the observed stereochemical outcome of a reaction. This is vital for designing synthetic routes that yield the desired isomer with high purity. However, the scientific literature lacks any theoretical investigations into the reaction pathways or stereoselectivity involving this compound.

Strategic Utilization of 1r,3s 3 4 Bromophenyl Cyclopentanamine As a Synthetic Intermediate

Building Block for Complex Chiral Scaffolds

The intrinsic chirality of (1R,3S)-3-(4-Bromophenyl)cyclopentanamine, with its well-defined cis-relationship between the amino and bromophenyl groups, makes it an ideal foundation for the construction of more elaborate chiral structures. Synthetic chemists leverage this pre-existing stereochemistry to bypass the need for challenging asymmetric introductions of chiral centers later in a synthetic sequence.

This amine is particularly useful in the synthesis of substituted cyclopentylamine (B150401) derivatives that act as key intermediates for pharmacologically active agents. For instance, the (1R,3S)-cyclopentanamine scaffold is a core component in the development of inhibitors for enzymes such as SMYD3 (SET and MYND domain-containing protein 3), which is implicated in certain cancers. In a representative synthetic approach, a related chiral cyclopentylamine is used to construct complex heterocyclic systems, demonstrating the utility of the core scaffold. The primary amine serves as a handle for coupling with other molecules, while the stereocenters on the cyclopentane (B165970) ring direct the spatial orientation of the final structure.

The compound is also a precursor to complex fused-ring systems. A notable example is the scaffold of (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS), a potent modulator of the α7 nicotinic acetylcholine (B1216132) receptor. google.comnih.gov Although the reported synthesis of 4BP-TQS proceeds through a multi-component Povarov reaction, its structure epitomizes the type of complex chiral scaffold that can be conceptually derived from a (4-bromophenyl)cyclopentane core, featuring three defined stereocenters. google.com

Scaffold Feature Description Synthetic Advantage
Defined Stereochemistry The (1R,3S) configuration provides a fixed cis-orientation of substituents.Eliminates the need for de novo asymmetric synthesis or chiral resolution at this core.
Primary Amine Group A versatile functional group for derivatization (e.g., amidation, alkylation).Allows for straightforward covalent linkage to other fragments and building blocks.
Bromophenyl Group An aryl halide suitable for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Enables the introduction of diverse substituents on the aromatic ring to modulate properties.

Precursor in the Synthesis of Functionally Diverse Organic Compounds

The dual functionality of this compound allows it to serve as a precursor to a wide range of organic compounds with diverse functional profiles. The primary amine can be readily transformed into amides, sulfonamides, ureas, and other nitrogen-containing groups, while the bromophenyl moiety is a key site for carbon-carbon and carbon-heteroatom bond formation.

This versatility is highlighted in patent literature describing the synthesis of 3-substituted cyclopentylamine derivatives as potential therapeutic agents. google.com In these syntheses, the amine of a (1R,3S)-cyclopentylamine core is acylated with a carboxylic acid, such as a benzoxazole-containing acid, to form a complex amide. This transformation demonstrates the role of the amine as a nucleophilic handle for introducing large, functionally rich moieties.

The bromophenyl group offers a separate avenue for diversification. It can participate in palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or heteroaryl groups, thereby modifying the electronic and steric properties of the molecule. This strategic functionalization is crucial in medicinal chemistry for optimizing the binding affinity and pharmacokinetic properties of drug candidates. For example, replacing the bromine atom with other groups can fine-tune a molecule's interaction with a biological target.

Starting Material Reaction Type Reagent Example Product Class
(1R,3S)-3-Aryl-cyclopentanamineAmide CouplingBenzoxazole-2-carboxylic acidComplex Amides / Enzyme Inhibitors
This compoundSuzuki CouplingArylboronic acidBi-aryl Cyclopentanamine Derivatives
This compoundBuchwald-Hartwig AminationSecondary AmineN-Aryl Cyclopentanamine Derivatives

Integration into Multi-Step Stereoselective Synthetic Sequences

An illustrative example of such a sequence is the synthesis of complex polycyclic molecules like 4BP-TQS. The synthesis of this molecule involves an aza-Diels-Alder reaction where cyclopentadiene, 4-bromobenzaldehyde, and an aniline (B41778) derivative react to form a tetrahydroquinoline ring fused to the cyclopentane ring. google.com This reaction establishes a specific cis-stereochemical relationship between the bromophenyl group and the newly formed ring system, which is analogous to the stereochemistry present in the title compound. The key steps in such a sequence demonstrate how the stereochemical integrity of the cyclopentane core dictates the geometry of the final, complex product.

This approach is fundamental in drug discovery and development, where the precise three-dimensional arrangement of atoms is often essential for biological activity. nih.gov By incorporating a rigid, chiral scaffold like this compound early in a synthetic route, chemists can build molecular complexity in a controlled and predictable manner, avoiding the formation of undesirable diastereomers and simplifying purification efforts.

Synthetic Step Transformation Key Feature
Step 1 Povarov Cyclization (Aza-Diels-Alder)Formation of a fused tetrahydroquinoline ring.
Step 2 Enantiomeric ResolutionSeparation of racemic products.
Step 3 Final Product4BP-TQS

Future Perspectives in 1r,3s 3 4 Bromophenyl Cyclopentanamine Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of polysubstituted cyclopentane (B165970) scaffolds with precise stereochemical control is a significant challenge in organic chemistry. researchgate.net These five-membered carbocyclic rings are prevalent in a wide array of natural products and medicinally important molecules. researchgate.net Consequently, the development of efficient and stereoselective synthetic routes to compounds like (1R,3S)-3-(4-Bromophenyl)cyclopentanamine is an area of active research.

Future efforts in this domain are likely to focus on several key areas:

Asymmetric Catalysis: The development of novel catalytic systems that can generate the desired (1R,3S) stereochemistry with high enantiomeric and diastereomeric purity from simple starting materials will be a primary goal. This could involve transition-metal catalysis or organocatalysis to set the two stereocenters in a single, efficient step.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters in flow systems can lead to higher yields and purities.

Enzymatic Resolutions: Biocatalysis, using enzymes to resolve a racemic mixture of 3-(4-bromophenyl)cyclopentanamine, presents a green and highly selective alternative to traditional chiral chromatography. Research into identifying or engineering specific enzymes for this transformation could lead to more cost-effective and environmentally friendly production methods.

A notable example of a synthetic methodology that could be adapted is the microwave-assisted synthesis used for a derivative, 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide. nih.gov This approach utilizes a multi-component reaction that proceeds rapidly and with high diastereoselectivity. nih.gov Future research could focus on adapting such microwave-assisted protocols for the direct synthesis of the parent amine or its precursors, potentially reducing reaction times and improving energy efficiency.

Synthetic Strategy Potential Advantages Research Focus
Asymmetric CatalysisHigh stereoselectivity, atom economyDevelopment of novel catalysts
Flow ChemistryImproved safety, scalability, and controlOptimization of reactor design and conditions
Enzymatic ResolutionHigh selectivity, green chemistryIdentification and engineering of specific enzymes
Microwave-Assisted SynthesisRapid reaction times, high yieldsAdaptation for direct synthesis of the target compound

Exploration of Undiscovered Chemical Derivatizations

The primary value of this compound in medicinal chemistry lies in its utility as a scaffold for creating a diverse range of derivatives. The amine group provides a convenient handle for functionalization, while the bromophenyl group is amenable to a variety of cross-coupling reactions.

Future research into the derivatization of this compound is expected to explore:

Novel Amide and Sulfonamide Couplings: The amine can be readily acylated or sulfonated to produce a wide array of amides and sulfonamides. A pertinent example is the synthesis of 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, a potent allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This highlights the potential for discovering new neurologically active agents by exploring different acylating and sulfonylating agents.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring is a versatile functional group for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the synthesis of large libraries of compounds for biological screening.

Bioisosteric Replacements: Researchers will likely investigate the replacement of the bromine atom with other functional groups that can act as bioisosteres, such as a cyano or a trifluoromethyl group. These modifications can significantly alter the electronic and lipophilic properties of the molecule, potentially leading to improved pharmacokinetic profiles or different biological activities.

The exploration of these derivatizations is crucial for expanding the therapeutic potential of this chemical scaffold. The resulting compounds could be investigated for a range of applications, including but not limited to central nervous system disorders, oncology, and infectious diseases. google.com

Advancements in Computational Modeling for Reactivity and Stereocontrol

Computational chemistry is an increasingly powerful tool in modern drug discovery and chemical synthesis. For a molecule like this compound, computational modeling can provide valuable insights and guide experimental work.

Future advancements in this area are anticipated to involve:

Predictive Modeling of Synthetic Reactions: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model potential synthetic pathways. This can help in predicting the feasibility of a reaction, understanding the mechanism, and predicting the stereochemical outcome. For instance, modeling the transition states of a catalytic reaction could reveal the origins of stereoselectivity and guide the design of more effective catalysts.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a library of derivatives is synthesized and their biological activity is tested, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. mdpi.com These models can identify the key structural features that are important for activity and predict the potency of yet-to-be-synthesized compounds. mdpi.com

Molecular Docking and Dynamics Simulations: For derivatives that show promising biological activity, molecular docking can be used to predict their binding mode to a target protein. mdpi.com Subsequent molecular dynamics simulations can then provide insights into the stability of the protein-ligand complex and the key interactions that are responsible for binding. mdpi.com This information is invaluable for the rational design of more potent and selective inhibitors.

Q & A

Q. What synthetic routes are commonly employed for (1R,3S)-3-(4-Bromophenyl)cyclopentanamine, and how can enantiomeric purity be ensured?

  • Methodological Answer : A key approach involves organocatalytic [3+3] cycloaddition strategies, as demonstrated in the synthesis of related aminocyclitols (e.g., (1R,3S,4S,6R)-3-azido-4-(4-bromophenyl) derivatives) using chiral catalysts to control stereochemistry . Enantiomeric purity can be validated via chiral HPLC with mobile phases like water/acetonitrile (50:50) at optimized flow rates (e.g., 0.75 mL/min) . Boc (tert-butoxycarbonyl) protection of the amine group, as seen in structurally similar compounds, may also prevent racemization during synthesis .

Q. How should purification methods for intermediates in the synthesis of this compound be optimized?

  • Methodological Answer : Recrystallization and column chromatography are critical. For bromophenyl-containing intermediates, purity (>95%) can be achieved using high-performance liquid chromatography (HPLC) with gradients tailored to polarity, as evidenced by Kanto Reagents’ protocols for brominated aromatic compounds . Solvent systems like isooctane or acetonitrile are effective for isolating non-polar intermediates .

Q. Which analytical techniques are essential for confirming stereochemistry and structural integrity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation, as applied to (2S,3S)-3-(3-bromophenyl) derivatives with R factors <0.051 . Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and polarimetry to verify optical activity. Mass spectrometry (HRMS) ensures molecular weight accuracy, particularly for brominated analogs .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

  • Methodological Answer : In vitro assays targeting enzyme inhibition or receptor binding are recommended. Structural analogs like (4-chlorophenyl)(cyclopentyl)methanamine, which share a similar cyclopentylamine scaffold, have been profiled using PubChem bioactivity data, suggesting assays for kinase or GPCR targets . Dose-response studies in cell lines (e.g., cancer models) can assess cytotoxicity, while molecular docking simulations predict target engagement .

Q. What strategies resolve discrepancies in reported biological activities of structurally related bromophenyl compounds?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example, replacing the 4-bromophenyl group with 4-chlorophenyl (as in EPA DSSTox data) may alter hydrophobicity and binding affinity, explaining activity variations . Meta-analysis of crystallographic data (e.g., Acta Crystallographica reports) can correlate conformational flexibility with functional outcomes .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Catalytic asymmetric synthesis must be prioritized to avoid racemization. For instance, organocatalysts used in [3+3] cycloadditions reduce reliance on stoichiometric chiral auxiliaries . Scalable purification methods, such as simulated moving bed (SMB) chromatography, can maintain >98% enantiomeric excess (ee) for gram-scale batches .

Q. How do researchers address conflicting data in solubility or stability profiles of brominated cyclopentylamines?

  • Methodological Answer : Accelerated stability studies under varied pH and temperature conditions are essential. Deuterated analogs (e.g., 4-bromophenol-2,3,5,6-d4) provide insights into degradation pathways via isotopic tracing . Solubility can be enhanced using co-solvents like DMSO or PEG-400, as validated for related amine derivatives .

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